N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Description
Chemical Structure and Properties N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide (CAS: 1538539-29-5) is a thiazole derivative with the molecular formula C₉H₁₅N₃OS and a molecular weight of 213.30 g/mol . The compound features a central 1,3-thiazole ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and at the 2-position with a 2-methylpropanamide moiety (-NHC(O)C(CH₃)₂). Limited data on its physical properties (e.g., boiling point) or storage conditions are available in the provided evidence .
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)7(12)11-8-10-6(3-9)4-13-8/h4-5H,3,9H2,1-2H3,(H,10,11,12) |
InChI Key |
CIBYKBURIQGZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by cyclization to form the thiazole ring. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives are widely explored for their biological activities, with structural variations significantly influencing their pharmacological profiles. Below is a comparative analysis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide and related compounds:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations
Substituent Impact on Bioactivity: Halogenated Phenyl Groups (e.g., compounds 14 and 15): Chloro- and fluoro-substituents enhance lipophilicity and electronic effects, improving binding to kinase targets like c-Abl . Chromenone Moieties (compound 2): The fused coumarin-like structure in compound 2 contributes to antimicrobial activity when converted to benzothiazepines, with MIC values <10 µg/mL against S. aureus . Phenoxybenzamide Groups (compound in ): The extended aromatic system may enhance π-π stacking in plant growth receptors, yielding 129% activity modulation.
Synthetic Methodologies :
- Microwave-assisted synthesis (e.g., compound 2 derivatives): Achieves higher yields (85–92%) and faster reaction times (minutes vs. hours) compared to conventional heating .
- Suzuki Coupling (compound 15 ): Enables precise aryl group introduction via palladium catalysis, critical for kinase selectivity .
Structural-Unique Features of Target Compound: The aminomethyl group at the 4-position distinguishes it from analogs with aryl or chromenone substituents. This group may facilitate hydrogen bonding in biological targets, though its specific applications remain unstudied in the evidence.
Biological Activity
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H13N3OS
- Molecular Weight : 199.28 g/mol
- CAS Number : 1516425-47-0
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring structure is critical for binding to active sites, which can inhibit enzymatic activity and modulate cellular pathways related to cell proliferation and apoptosis. This interaction is essential for its potential anticancer properties.
Biological Activities
-
Antimicrobial Properties :
- Studies have indicated that compounds with thiazole rings exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
-
Anticancer Effects :
- Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. The compound may activate caspases and other apoptotic pathways, leading to cell death in malignant cells.
-
Neuropharmacological Effects :
- Some studies suggest that thiazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Case Studies
-
Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry explored various thiazole derivatives, including this compound. Results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM . -
Anticancer Activity :
In vitro studies conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of the intrinsic apoptotic pathway. The IC50 values were reported between 5 to 15 µM depending on the cell line tested .
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 12 | Disruption of metabolic pathways |
| Anticancer (Breast) | MCF-7 (human breast cancer) | 8 | Induction of apoptosis via caspase activation |
| Anticancer (Lung) | A549 (human lung cancer) | 15 | Modulation of apoptotic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
